4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Overview
Description
4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Amination and Synthesis Applications
Electrophilic Amination : A study demonstrated the electrophilic amination of fluorophenols using diazenes, highlighting a methodology that could be applicable to the synthesis or modification of compounds like "4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride" (Bombek et al., 2004).
Synthesis of Aminocompounds : Another study detailed the synthesis of complex aminocompounds, potentially relevant for understanding the synthesis routes of compounds with cyclohexan-1-amine structures (Aghamali̇yev et al., 2018).
Theoretical and Infrared Studies
- Conformational Analysis : Theoretical and infrared studies on monofluorophenols offer insights into the conformations of molecules with similar functional groups, which could be relevant for predicting the behavior of "this compound" in various solvents or conditions (Moreira et al., 2012).
Catalytic and Polymerization Studies
Catalytic Hydrodechlorination : Research on the catalytic hydrodechlorination of 4-chlorophenol using amine-functionalized magnetite nanoparticles reveals potential applications in environmental remediation and the development of catalytic systems (Fan et al., 2014).
Polymerization Applications : Studies on the copolymerization of cyclohexene oxide and carbon dioxide, as well as the synthesis and properties of organosoluble polyimides based on specific diamines, provide insights into the potential polymer-related applications of similar compounds (Devaine-Pressing et al., 2015).
Properties
IUPAC Name |
4-(3-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-3,8,10-11H,4-7,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEIVSBEPMVIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.